molecular formula C9H5Cl2NO2S B8259341 1-Chloroisoquinoline-6-sulfonyl chloride CAS No. 205055-64-7

1-Chloroisoquinoline-6-sulfonyl chloride

Cat. No.: B8259341
CAS No.: 205055-64-7
M. Wt: 262.11 g/mol
InChI Key: LAIUOZPNGHEZEQ-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-6-sulfonyl chloride (CAS 205055-64-7) is a versatile heteroaromatic building block designed for advanced synthetic and medicinal chemistry research. This compound features two distinct reactive sites: a sulfonyl chloride and a chlorine substituent on the isoquinoline ring, enabling sequential functionalization to create a diverse array of novel molecular structures . It is primarily used as a critical pharmaceutical intermediate in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The chlorosulfonyl group is highly reactive toward nucleophiles, facilitating its use in nucleophilic substitution reactions to form sulfonamide or sulfonate derivatives, which are common motifs in drug discovery . While specific biological targets and a detailed mechanism of action for this exact compound are not fully elucidated in the available literature, its structural profile suggests high potential for creating compounds for probing biochemical pathways. Researchers value this reagent for its application in constructing specialized probes, pesticide intermediates, and in various fields including synthetic organic chemistry and biotechnology . This product is intended for research purposes in a controlled laboratory setting and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-8-2-1-7(15(11,13)14)5-6(8)3-4-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIUOZPNGHEZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273629
Record name 1-Chloro-6-isoquinolinesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205055-64-7
Record name 1-Chloro-6-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205055-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-6-isoquinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 1 Chloroisoquinoline 6 Sulfonyl Chloride

Reactions Involving the 1-Chloro-Isoquinoline Ring System

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgwikipedia.org The 1-chloro position of isoquinoline is particularly amenable to these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the chloro-isoquinoline to a Pd(0) complex, transmetalation with a suitable organometallic reagent (for C-C and C-S coupling) or coordination of an amine followed by deprotonation (for C-N coupling), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

C-C Coupling (e.g., Suzuki, Stille, Negishi): Reaction with organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagents allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups at the C1 position.

C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of C-N bonds by coupling the 1-chloroisoquinoline (B32320) with primary or secondary amines. nih.govresearchgate.net

C-S Coupling: Reaction with thiols in the presence of a palladium catalyst and a base can be used to form thioethers at the C1 position.

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylated and N-heteroarylated amines from the corresponding halides. nih.govacs.org While specific examples for 1-chloroisoquinoline-6-sulfonyl chloride are scarce, the reactivity of the 1-chloroisoquinoline core is well-established. The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or specialized biaryl phosphines), and a base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). nih.govnih.gov

The steric and electronic properties of both the amine and the ligand play a crucial role in the efficiency of the coupling. Primary amines, both alkyl and aryl, as well as a variety of secondary amines can be successfully coupled.

Table of Analogous Palladium-Catalyzed Aminations of Chloroquinolines/Isoquinolines:

Heteroaryl ChlorideAmineCatalyst/LigandBaseSolventYield (%)Reference
2,8-dichloroquinolineAdamantan-1-aminePd(dba)₂ / BINAPtBuONaDioxane64 nih.gov
4,8-dichloroquinolineN-(Adamantan-1-yl)methanaminePd(dba)₂ / BINAPtBuONaDioxane77 nih.gov
4-chloro-7-methoxy-quinolineHeptylaminePd(OAc)₂ / CyPFtBuNaOtBuDME87 nih.gov
5-chloroisoquinolineOctylamine(BINAP)Ni(COD)NaOtBuToluene96 acs.org

Note: The last entry describes a nickel-catalyzed reaction, which is a common alternative to palladium catalysis for C-N coupling.

These examples demonstrate the feasibility of aminating chloroisoquinoline systems with both primary and secondary amines under transition-metal catalysis. The choice of ligand is often critical to achieve high yields, especially with more challenging substrates or sterically hindered amines. nih.govnih.gov

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus generally occurs on the electron-rich benzene (B151609) ring (carbocycle) rather than the electron-deficient pyridine (B92270) ring. The preferred positions for electrophilic attack on unsubstituted isoquinoline are C5 and C8. quimicaorganica.org

The reactivity of this compound in EAS reactions is significantly influenced by the directing effects of the existing substituents.

-SO₂Cl group (at C6): This is a powerful electron-withdrawing group and is strongly deactivating. It directs incoming electrophiles to the meta positions relative to itself, which are C5 and C7. libretexts.orgwikipedia.org

-Cl group (at C1): This substituent is on the already deactivated pyridine ring and its influence on the carbocycle is primarily inductive and weakly deactivating.

Nucleophilic Aromatic Substitution on the Isoquinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this molecule. The isoquinoline ring system is inherently electron-deficient, particularly the pyridine-like portion, facilitating nucleophilic attack. youtube.comiust.ac.ir The reaction is further promoted by two features of the target molecule:

Leaving Group at C1: The chlorine atom at the C1 position is an excellent leaving group in SNAr reactions. This position is analogous to the α-position of pyridine, which is highly activated towards nucleophilic attack. wikipedia.org

Electron-Withdrawing Group: The sulfonyl chloride group at C6 is a strong electron-withdrawing group. Its presence further decreases the electron density of the entire aromatic system, thereby activating the ring for nucleophilic attack. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C1), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. A wide variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the C1 chlorine. youtube.comyoutube.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Activated Heterocycles This table shows examples of SNAr reactions on chloro-substituted heteroaromatic rings activated by electron-withdrawing groups (EWGs).

Substrate Nucleophile Conditions Product Yield (%)
2-Chloro-5-nitropyridine Morpholine Ethanol, 80°C 2-Morpholino-5-nitropyridine 95
4-Chloro-7-nitrobenzofurazan Aniline CH₃CN, rt 4-Anilino-7-nitrobenzofurazan 98
1-Chloroisoquinoline Sodium methoxide Methanol, reflux 1-Methoxyisoquinoline 75

Synergistic Reactivity of the Chloroisoquinoline and Sulfonyl Chloride Moieties

The presence of two distinct reactive sites allows for the design of more complex transformations, including intramolecular cyclizations and tandem reaction sequences, where the functionalities react in a controlled, sequential manner.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound is ideal for constructing novel polycyclic systems via intramolecular cyclization. A common strategy involves reacting the more electrophilic sulfonyl chloride group with a nucleophile that contains a second nucleophilic site. The resulting intermediate can then undergo an intramolecular SNAr reaction by attacking the C1 position to displace the chloride.

For example, reaction with an amino alcohol (e.g., 2-aminoethanol) would first form a sulfonamide. Subsequent deprotonation of the alcohol with a base would generate an alkoxide, which could then attack the C1 position, leading to the formation of a new fused heterocyclic ring system. This approach leverages the differential reactivity of the two electrophilic sites to achieve a directed cyclization. researchgate.netrsc.org

Tandem Reaction Sequences

A plausible tandem sequence could involve:

Nucleophilic Substitution at C6: A primary or secondary amine is first reacted with the sulfonyl chloride group to form a stable sulfonamide. The sulfonyl chloride is generally more reactive towards amines than the C1-Cl bond under non-catalyzed conditions. wikipedia.org

Palladium-Catalyzed Cross-Coupling at C1: Without isolating the sulfonamide intermediate, a palladium catalyst, a suitable ligand, a base, and an organometallic reagent (e.g., a boronic acid) are added to the reaction mixture. This would initiate a Suzuki coupling at the C1 position to install a new carbon-substituent. researchgate.net

This sequence allows for the independent functionalization of both the C6 and C1 positions in a single pot, showcasing the utility of this bifunctional building block in diversity-oriented synthesis. nih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

A Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the two distinct functional groups in 1-Chloroisoquinoline-6-sulfonyl chloride, the sulfonyl chloride and the chloro-substituent, allows for a stepwise and controlled approach to the synthesis of complex heterocyclic systems.

Synthesis of Novel Sulfonamide Libraries

The sulfonyl chloride moiety of this compound serves as a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of primary and secondary amines to furnish a diverse library of sulfonamides. This reactivity is foundational to its application in combinatorial chemistry and drug discovery, enabling the rapid generation of numerous analogs for biological screening.

The general synthetic approach involves the reaction of this compound with a stoichiometric amount of the desired amine in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction typically proceeds under mild conditions, making it amenable to a broad range of amine substrates with varying steric and electronic properties.

ReagentProductReaction Conditions
Primary Amine (R-NH₂)1-Chloro-N-(R)-isoquinoline-6-sulfonamideBase (e.g., Et₃N), Inert Solvent (e.g., DCM), Room Temperature
Secondary Amine (R₂NH)1-Chloro-N,N-(R₂)-isoquinoline-6-sulfonamideBase (e.g., Et₃N), Inert Solvent (e.g., DCM), Room Temperature

This straightforward and efficient protocol allows for the systematic modification of the sulfonamide substituent, providing a powerful tool for exploring structure-activity relationships (SAR) in medicinal chemistry programs. For instance, libraries of isoquinoline (B145761) sulfonamides have been synthesized to explore their potential as kinase inhibitors and antibacterial agents.

Incorporation into Multicyclic and Fused Ring Systems

The chloro-substituent at the 1-position of the isoquinoline ring offers a valuable handle for further synthetic transformations, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the fusion of additional ring systems onto the isoquinoline core, leading to the construction of complex, multicyclic architectures.

Methodologies such as the Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds at the C1-position. For example, a Suzuki coupling with an appropriately substituted boronic acid can introduce a new aryl or heteroaryl group, which can then undergo subsequent intramolecular cyclization to form a fused ring system.

Furthermore, the isoquinoline nitrogen can participate in annulation reactions. For instance, copper-catalyzed [4+2] cyclization reactions of isoquinolines with alkynes have been developed to construct isoquinolinone derivatives with multisubstituted bridging rings polyu.edu.hk. While not specifically demonstrated with the 6-sulfonyl chloride derivative, this methodology highlights the potential for complex ring construction. These strategies open avenues to novel polycyclic aromatic and heteroaromatic structures with potential applications in materials science as organic semiconductors or fluorescent probes.

Precursor to Bioactive Scaffolds (Focus on Synthetic Pathways)

The this compound scaffold is a key intermediate in the synthesis of several classes of biologically active molecules. The following sections detail the synthetic pathways to some of these important compounds.

Synthetic Routes to Isoquinoline-Containing Compounds (e.g., Fasudil Hydrochloride, HIV-1 Integrase Inhibitors)

Fasudil Hydrochloride: While Fasudil is an isoquinoline-5-sulfonamide derivative, the synthetic principles are directly applicable. The synthesis of Fasudil involves the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine. Analogously, this compound can be reacted with homopiperazine to yield (1-chloro-isoquinolin-6-yl)-(hexahydro-1,4-diazepin-1-yl)methanone, a close analog of Fasudil. The reaction proceeds by the nucleophilic attack of the secondary amine of homopiperazine on the sulfonyl chloride. The resulting hydrochloride salt can be formed by treatment with hydrochloric acid.

HIV-1 Integrase Inhibitors: The isoquinoline scaffold is a recognized pharmacophore in the development of HIV-1 integrase inhibitors. These inhibitors often feature a metal-chelating core that interacts with the magnesium ions in the enzyme's active site. The sulfonamide group derived from this compound can act as such a chelating group. Synthetic strategies could involve the initial formation of the sulfonamide, followed by modification of the 1-chloro position via cross-coupling reactions to introduce substituents that enhance binding affinity and specificity for the integrase enzyme. For instance, an isoquinoline scaffold has been identified as a novel class of allosteric HIV-1 integrase inhibitors nih.gov.

Generation of Conformationally Restricted Analogues for Structure-Activity Relationship Studies (Synthetic Aspects)

Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of a drug candidate by reducing the entropic penalty upon binding to its target. The 1-chloroisoquinoline-6-sulfonamide scaffold can be synthetically modified to create conformationally restricted analogues.

One approach involves introducing a cyclic linker between two parts of the molecule. For example, in a series of isoquinoline sulfonamides with antibacterial activity, a pyrrolidine linker was used to conformationally restrict the molecule, which led to a significant increase in potency nih.gov. This strategy involves synthesizing a diamine with a constrained backbone and then reacting it with this compound to form the sulfonamide. The stereochemistry of the linker is crucial and can be controlled through asymmetric synthesis to produce the most active diastereomer. Such synthetic strategies are invaluable for detailed SAR studies, allowing for a precise understanding of the optimal binding conformation.

Role in Ligand and Catalyst Development

The this compound derivative can be elaborated into ligands for transition metal catalysis. The isoquinoline nitrogen and the sulfonamide group can act as coordination sites for metal ions. The 1-chloro position provides a convenient point for introducing other coordinating groups, such as phosphines or other heterocycles, through cross-coupling reactions.

For example, 1-chloroisoquinoline (B32320) itself has been used in the synthesis of chiral ligands for asymmetric catalysis chemicalbook.comsigmaaldrich.com. By first reacting this compound with a suitable amine to form a stable sulfonamide, the resulting compound can then be subjected to cross-coupling reactions at the C1 position to introduce a phosphine (B1218219) group, yielding a bidentate P,N-ligand.

The electronic properties of the isoquinoline ring and the steric bulk around the metal center can be fine-tuned by varying the substituents on both the isoquinoline core and the sulfonamide nitrogen. This modularity allows for the creation of a library of ligands for screening in various catalytic transformations, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The development of such tailored catalysts is a burgeoning area of research with significant potential to impact the efficiency and selectivity of chemical synthesis. Recent studies have highlighted the use of transition metal complexes with isoquinoline-based ligands in various catalytic applications bohrium.com.

Preparation of Chiral Isoquinoline-Based Ligands

This compound is a versatile bifunctional molecule that holds significant potential in the synthesis of advanced chiral ligands. The presence of two distinct reactive sites, the chloro group at the 1-position and the sulfonyl chloride at the 6-position, allows for sequential and site-selective modifications. This dual reactivity is instrumental in the construction of complex molecular architectures required for effective asymmetric catalysis.

The sulfonyl chloride moiety is particularly useful for the introduction of chirality. It readily reacts with a wide array of chiral amines, amino alcohols, and other nucleophilic chiral auxiliaries to form stable sulfonamide linkages. nih.govnih.gov This reaction is a well-established method for creating chiral ligands, as the resulting sulfonamides can coordinate with metal centers and create a chiral environment for catalysis. nih.govresearchgate.net The general synthetic approach involves the nucleophilic substitution of the chlorine atom on the sulfonyl group by the chiral amine, typically in the presence of a base to neutralize the liberated hydrochloric acid.

For instance, reaction of this compound with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, would yield the corresponding chiral isoquinoline sulfonamide. The specific reaction is outlined in the table below:

Reactant 1Reactant 2Product
This compoundChiral Amine (e.g., (R)-α-methylbenzylamine)Chiral 1-Chloroisoquinoline-6-sulfonamide

The 1-chloro substituent on the isoquinoline ring can be retained as a structural feature or can be further functionalized. This position is susceptible to nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various groups that can tune the steric and electronic properties of the final ligand. chemicalbook.comsigmaaldrich.com This adaptability is crucial for optimizing the performance of the ligand in specific asymmetric transformations.

Utility in Asymmetric Synthesis

Chiral ligands derived from this compound are poised to be valuable assets in the field of asymmetric synthesis. The isoquinoline framework itself is a privileged scaffold in the design of ligands for a variety of metal-catalyzed asymmetric reactions. nih.gov The nitrogen atom of the isoquinoline ring can act as a coordinating site for a metal catalyst, and when combined with the chirality introduced via the sulfonamide group, it can effectively induce enantioselectivity in a catalytic cycle.

The sulfonamide group, formed by the reaction of the sulfonyl chloride with a chiral amine, plays a critical role in creating a well-defined chiral pocket around the metal center. This steric and electronic environment dictates the facial selectivity of the substrate's approach to the catalyst, thereby leading to the preferential formation of one enantiomer of the product. Chiral sulfonamide ligands have been successfully employed in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govmcgill.ca

The general utility of such ligands can be summarized in the following table:

Asymmetric ReactionRole of Isoquinoline-Sulfonamide Ligand
Asymmetric HydrogenationCreates a chiral environment around a metal center (e.g., Ru, Rh) to facilitate enantioselective reduction of prochiral olefins or ketones.
Asymmetric EpoxidationDirects the stereochemical outcome of the oxidation of alkenes to form chiral epoxides.
Asymmetric AlkylationControls the stereoselective addition of alkyl groups to prochiral electrophiles.

While direct catalytic applications of ligands derived specifically from this compound are not yet extensively reported, the modular nature of its synthesis allows for the rational design of ligands tailored for specific asymmetric reactions. The ability to modify both the chiral amine component and the 1-position of the isoquinoline ring provides a powerful tool for ligand optimization and the development of highly efficient and selective asymmetric catalysts.

Applications in Materials Science (e.g., Dendron Synthesis, Molecular Sensors)

The unique electronic and structural features of the this compound scaffold also lend themselves to applications in materials science, particularly in the synthesis of dendrons and molecular sensors.

Dendron Synthesis:

Dendrimers and dendrons are highly branched, monodisperse macromolecules with a well-defined architecture. The bifunctional nature of this compound makes it a potential building block for the convergent synthesis of dendrons. The sulfonyl chloride group can serve as a reactive focal point for the attachment of branching units. For example, reaction with a multifunctional amine could initiate the growth of a dendritic wedge. The 1-chloro position can then be used as a handle for attaching the resulting dendron to a core molecule or a surface. The synthesis of sulfonimide-based dendrimers often involves the reaction of sulfonyl chlorides with amines, highlighting a plausible pathway for incorporating the isoquinoline moiety into such structures. nih.gov

Molecular Sensors:

Isoquinoline and its derivatives are known to exhibit fluorescence, a property that can be exploited in the design of molecular sensors. mdpi.com The electronic properties of the isoquinoline ring are sensitive to its substitution pattern and its interaction with the surrounding environment. The sulfonamide group, which can be readily introduced from the sulfonyl chloride, can act as a recognition site for specific analytes, such as metal ions or anions. Binding of an analyte to the sulfonamide moiety can induce a change in the electronic structure of the isoquinoline fluorophore, leading to a detectable change in its fluorescence emission (e.g., quenching, enhancement, or a shift in wavelength). This principle forms the basis of "turn-on" or "turn-off" fluorescent sensors. Quinoline- and isoquinoline-based sulfonamides have been investigated as fluorescent sensors for various metal ions. acs.org

The 1-chloro substituent offers an additional site for modification to fine-tune the photophysical properties of the sensor or to introduce additional recognition elements. This modularity allows for the rational design of highly selective and sensitive molecular sensors for a range of target analytes.

Advanced Characterization and Spectroscopic Analysis Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by analyzing the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within 1-Chloroisoquinoline-6-sulfonyl chloride by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The sulfonyl chloride (-SO₂Cl) group exhibits strong and characteristic absorption bands. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce intense peaks in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com

The aromatic isoquinoline (B145761) ring system gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear in the range of 3000-3100 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the fused rings are expected to be observed in the 1400-1600 cm⁻¹ region. irphouse.com Furthermore, the C-Cl stretching vibration associated with the chloro group at the 1-position of the isoquinoline ring is anticipated to produce a band in the fingerprint region, generally between 510-760 cm⁻¹. s-a-s.org

Table 1: Predicted FT-IR Spectral Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonyl Chloride (-SO₂Cl)Asymmetric S=O Stretch1370 - 1410
Sulfonyl Chloride (-SO₂Cl)Symmetric S=O Stretch1166 - 1204
Aromatic C-HC-H Stretch3000 - 3100
Isoquinoline RingC=C and C=N Stretch1400 - 1600
Chloro Group (C-Cl)C-Cl Stretch510 - 760

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline ring. These protons will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. oregonstate.edu The exact chemical shifts and coupling patterns (e.g., doublets, triplets) will be influenced by the positions of the chloro and sulfonyl chloride substituents. The electron-withdrawing nature of these groups will generally lead to a downfield shift for the nearby protons.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbons of the isoquinoline ring are expected to resonate in the range of 120-160 ppm. rsc.org The carbon atom attached to the chlorine (C-1) and the carbon atom bearing the sulfonyl chloride group (C-6) will experience significant deshielding effects, causing their signals to appear at the lower end of this range. The chemical shifts of the other carbons in the ring will also be influenced by the positions of the substituents. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (attached to Cl)> 150
C-6 (attached to SO₂Cl)> 140
Other aromatic carbons120 - 150

While ¹⁹F NMR is not applicable to this compound, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom in the isoquinoline ring. The chemical shift of the nitrogen atom is sensitive to factors such as hybridization and delocalization of its lone pair of electrons. researchgate.net Studies on isoquinoline alkaloids have shown that the ¹⁵N chemical shifts can vary significantly depending on the substitution pattern and the electronic nature of the ring system. deepdyve.comresearchgate.net

Chlorine NMR (³⁵Cl or ³⁷Cl) is generally of limited utility for covalently bonded chlorine in organic molecules due to very broad signals resulting from the quadrupolar nature of the chlorine nuclei. huji.ac.ilnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units, which allows for the determination of a unique molecular formula.

For this compound (Molecular Formula: C₉H₅Cl₂NO₂S), the theoretical exact mass can be calculated with high precision. An HRMS analysis would be expected to yield a molecular ion peak ([M]+) that corresponds closely to this calculated value, thereby confirming the compound's elemental composition and distinguishing it from other potential isomers or impurities.

While specific experimental data for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on the known behavior of isoquinolines and sulfonyl chlorides. The primary fragmentation would likely involve the loss of the sulfonyl chloride group or parts of it. Key fragmentation pathways could include:

Loss of Chlorine: Cleavage of the S-Cl bond to yield a [M-Cl]⁺ fragment.

Loss of Sulfur Dioxide: Elimination of SO₂ to form a [M-SO₂]⁺ fragment.

Loss of the Sulfonyl Chloride Group: Complete cleavage of the C-S bond, resulting in a [M-SO₂Cl]⁺ fragment, which would correspond to the 1-chloroisoquinoline (B32320) cation.

A hypothetical HRMS data table for this compound is presented below.

Hypothetical Fragment Molecular Formula Calculated m/z Observed m/z (Hypothetical)
[M]⁺C₉H₅Cl₂NO₂S260.9445260.9442
[M-Cl]⁺C₉H₅ClNO₂S225.9756225.9753
[M-SO₂]⁺C₉H₅Cl₂NS196.9625196.9621
[M-SO₂Cl]⁺C₉H₅ClN162.0114162.0112

This data is illustrative and represents a scientifically plausible outcome of an HRMS experiment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov Should single crystals of this compound be successfully grown, this technique would provide precise data on its molecular geometry.

The analysis would reveal:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity of the isoquinoline ring, the chloro substituent, and the sulfonyl chloride group.

Conformation: The orientation of the sulfonyl chloride group relative to the plane of the isoquinoline ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions such as hydrogen bonds or π-stacking, which influence the material's bulk properties.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, analysis of a related isoquinoline derivative, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, has shown that it crystallizes in the monoclinic P21/c space group, providing insight into the types of crystal packing that isoquinoline frameworks can adopt. researchgate.net

Chromatographic Purity Analysis Methods (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of sulfonyl chlorides. A reversed-phase HPLC method would likely be employed, utilizing a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Detection would most commonly be performed using a UV detector, as the aromatic isoquinoline ring system is strongly UV-active. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be a viable option, provided the compound is thermally stable and sufficiently volatile. However, sulfonyl chlorides can sometimes degrade at the high temperatures used in GC analysis.

A hypothetical data table for an HPLC purity analysis is provided below.

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (Hypothetical) 4.8 min
Purity (Hypothetical) >98.5%

This data is illustrative and represents a typical setup for the purity analysis of an aromatic sulfonyl chloride.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable data that strictly adheres to the provided outline for "this compound."

To fulfill the user's request, one would need access to dedicated research performing these quantum chemical calculations, spectroscopic analyses, and reactivity studies on this specific compound. Such data is not present in the public domain or indexed scientific databases. While computational studies exist for related but distinct molecules such as isoquinoline, substituted quinolines, and various aromatic sulfonyl chlorides, extrapolating this information would violate the strict requirement to focus solely on "this compound" and would amount to speculation.

Computational and Theoretical Studies of 1 Chloroisoquinoline 6 Sulfonyl Chloride

Reactivity and Mechanistic Studies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 1-Chloroisoquinoline-6-sulfonyl chloride, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance. The isoquinoline (B145761) ring, the chloro substituent, and the sulfonyl chloride group would all influence the energies and spatial distributions of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value (eV) Significance
EHOMO Negative Value Indicates electron-donating capability.
ELUMO Less Negative/Positive Value Indicates electron-accepting capability.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating transition states—the high-energy structures that connect reactants and intermediates. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For this compound, this analysis would be particularly useful for studying nucleophilic substitution reactions at the sulfonyl chloride group, a common reaction for this functional group.

Global Chemical Descriptors and Reactivity Indices

Based on HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a more nuanced understanding of its chemical behavior than the HOMO-LUMO gap alone.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as χ² / (2η).

These descriptors would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations often focus on static, optimized structures, molecules are dynamic entities. Molecular dynamics simulations and conformational analysis explore the flexibility and preferred shapes of a molecule.

Conformational Preferences and Rotational Barriers

The sulfonyl chloride group attached to the isoquinoline ring is not fixed in space. It can rotate around the C-S bond. Certain rotational arrangements (conformers) will be more stable than others due to factors like steric hindrance and electronic interactions. Computational methods can identify the lowest-energy conformers and calculate the energy barriers for rotation between them. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Prediction of Physicochemical Descriptors Relevant to Chemical Behavior

Computational tools can also predict various physicochemical properties that are important for a molecule's behavior in different environments, particularly in biological systems. These descriptors are often used in medicinal chemistry and drug design.

Table 2: Predicted Physicochemical Descriptors for this compound

Descriptor Definition Predicted Value
TPSA (Topological Polar Surface Area) The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. Value in Ų
LogP (Octanol-Water Partition Coefficient) A measure of a molecule's lipophilicity (fat-solubility). Dimensionless value
Rotatable Bonds The number of bonds that allow free rotation, indicating molecular flexibility. Integer
H-Bond Acceptors The number of atoms that can accept a hydrogen bond (e.g., N, O). Integer
H-Bond Donors The number of atoms that can donate a hydrogen bond (e.g., O-H, N-H). Integer

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Value in cm³/mol |

These predicted values provide a rapid assessment of the molecule's likely solubility, permeability, and potential for intermolecular interactions.

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides often involve harsh reagents and generate significant waste, prompting the development of more environmentally benign alternatives. organic-chemistry.orgresearchgate.netgoogle.com Future research is expected to focus on greener synthetic pathways for 1-chloroisoquinoline-6-sulfonyl chloride and its derivatives. This includes the exploration of milder and more selective chlorinating agents to replace conventional reagents.

One promising avenue is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which offers a more environmentally friendly approach. organic-chemistry.orgresearchgate.net Another green alternative is the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org The use of water as a solvent in oxyhalogenation reactions of thiols and disulfides also presents a sustainable option for the synthesis of sulfonyl chlorides. rsc.org These methods, which have been successfully applied to other sulfonyl chlorides, could potentially be adapted for the synthesis of this compound, reducing the environmental impact of its production.

Greener Reagent/MethodPotential Advantages
N-Chlorosuccinimide (NCS)Milder reaction conditions, reduced hazardous waste. organic-chemistry.orgresearchgate.net
Sodium Hypochlorite (Bleach)Readily available, cost-effective, and environmentally friendly. organic-chemistry.org
Water as a solventReduces reliance on volatile organic compounds. rsc.org

Exploration of Novel Catalytic Reactions

The reactivity of the 1-chloro and 6-sulfonyl chloride groups can be selectively targeted using various catalytic systems, allowing for the construction of diverse molecular scaffolds. Future research will likely focus on expanding the repertoire of catalytic reactions involving this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed with 1-chloroisoquinoline (B32320) to form C-C bonds with boronic acids. This suggests that this compound could be a valuable substrate for similar transformations, enabling the introduction of a wide range of substituents at the C1 position. Furthermore, manganese-catalyzed cross-coupling reactions with Grignard reagents have also been reported for 1-chloroisoquinoline, offering an alternative catalytic approach.

The sulfonyl chloride group can also participate in various catalytic reactions. For example, catalyst-controlled divergent transformations of N-sulfonyl-1,2,3-triazoles have been developed, highlighting the potential for novel catalytic applications of the sulfonyl group. mdpi.com The development of new catalysts will be crucial for unlocking the full synthetic potential of this compound, enabling the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Catalytic ReactionPositionPotential Outcome
Palladium-catalyzed Suzuki-Miyaura CouplingC1-ClFormation of C-C bonds with aryl or vinyl boronic acids.
Manganese-catalyzed Cross-CouplingC1-ClReaction with Grignard reagents to introduce alkyl or aryl groups.
Novel Catalyst-Controlled TransformationsC6-SO2ClDivergent synthesis of complex heterocyclic systems. mdpi.com

Application in Flow Chemistry and Microreactor Technology

The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making it an ideal candidate for continuous flow chemistry and microreactor technology. rsc.orgnih.govmdpi.comresearchgate.net These technologies offer enhanced safety, better process control, and improved scalability compared to traditional batch processes. rsc.orgmdpi.com

Future research is expected to explore the application of flow chemistry for the synthesis of this compound. The use of microchannel reactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. google.com Continuous flow systems can also facilitate the safe handling of hazardous intermediates and reagents, minimizing the risks associated with scale-up. mdpi.com The development of automated continuous synthesis and isolation processes for aryl sulfonyl chlorides is a significant step in this direction. mdpi.com

TechnologyKey Advantages
Flow ChemistryEnhanced safety, improved heat and mass transfer, scalability. rsc.orgmdpi.com
Microreactor TechnologyPrecise control over reaction conditions, high surface-to-volume ratio. google.comresearchgate.net
Automated Continuous SynthesisIncreased efficiency, reduced manual handling of hazardous materials. mdpi.com

Design of Advanced Materials Incorporating the this compound Scaffold

The unique electronic and structural features of the isoquinoline (B145761) ring system, combined with the reactive sulfonyl chloride group, make this compound an attractive building block for the design of advanced materials. The isoquinoline core is a known component in materials with interesting photophysical and electronic properties.

The sulfonyl chloride group can be used to anchor the molecule to polymer backbones or other substrates, creating functional materials with tailored properties. For instance, aromatic multisulfonyl chlorides have been used as initiators for living radical polymerization to create complex polymer architectures. cmu.edu This suggests that this compound could be used to synthesize polymers with unique optical or electronic properties. The resulting materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as specialized coatings. Further research in this area will involve the synthesis and characterization of new polymers and materials derived from this versatile scaffold.

Computational Design and Prediction of Novel Reactivity

In silico methods and computational chemistry are becoming increasingly powerful tools in chemical research for predicting the reactivity and properties of molecules. nih.govrsc.org Future research on this compound will likely leverage these computational approaches to guide synthetic efforts and explore new applications.

Density functional theory (DFT) calculations can be used to model the reactivity of the two distinct functional groups, predicting their susceptibility to nucleophilic or electrophilic attack under different reaction conditions. This can help in the rational design of selective synthetic strategies. Computational screening of virtual libraries of derivatives of this compound could be used to predict their biological activity or material properties, prioritizing the synthesis of the most promising candidates. mdpi.com This synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and applications for this versatile compound.

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